(+)-(S)-Fluoxetine Hydrochloride, commonly known as Fluoxetine, is a prominent antidepressant medication primarily known for its role as a selective serotonin reuptake inhibitor (SSRI). It has been extensively studied for its pharmacological effects on the central nervous system and its potential applications in treating various psychiatric conditions. The molecular structure of Fluoxetine has been elucidated using X-ray crystallography, revealing insights into its high-affinity interaction with the serotonin-uptake carrier3.
The primary application of Fluoxetine is in the field of psychiatry, where it is used to treat depression. Its efficacy in this regard is attributed to its selective inhibition of serotonin uptake, which is a key neurotransmitter involved in mood regulation3.
In neurology, Fluoxetine's ability to inhibit [Ca2+]i spikes and protect against excitotoxicity suggests potential therapeutic uses in conditions characterized by excessive glutamate activity, such as epilepsy or acute neuronal injury1.
From a pharmacological perspective, the study of Fluoxetine's interaction with ion channels, such as the Kv1.1 potassium channel, provides valuable insights into the drug's broader effects on neuronal excitability and could inform the development of new treatments for various neurological disorders2.
The detailed molecular structure of Fluoxetine hydrochloride has been determined, which has implications for the design of new SSRIs with improved potency and selectivity. Understanding the three-dimensional conformation of Fluoxetine helps in elucidating its interaction with the serotonin-uptake carrier and may guide the development of novel therapeutic agents3.
(S)-Fluoxetine hydrochloride falls under the category of pharmaceuticals known as antidepressants. Specifically, it is classified as a selective serotonin reuptake inhibitor due to its mechanism of action that involves the inhibition of serotonin transporters.
The synthesis of (S)-fluoxetine hydrochloride can be achieved through various methods, with one notable approach involving the reduction of ethyl benzoylacetate. This process can be summarized in several key steps:
(S)-Fluoxetine hydrochloride has a molecular formula of CHClFNO and a molecular weight of approximately 345.79 g/mol. The compound features a chiral center at the carbon atom adjacent to the amine group, which contributes to its enantiomeric properties.
(S)-Fluoxetine hydrochloride participates in various chemical reactions primarily related to its synthesis and pharmacological activity:
The mechanism of action for (S)-fluoxetine hydrochloride involves selective inhibition of the serotonin transporter (SERT). By binding to SERT, (S)-fluoxetine prevents the reuptake of serotonin into presynaptic neurons, leading to increased levels of serotonin in the synaptic cleft. This elevation in serotonin concentration enhances neurotransmission and contributes to improved mood and emotional regulation.
(S)-Fluoxetine hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for its formulation into tablets or capsules for therapeutic use.
(S)-Fluoxetine hydrochloride is widely utilized in clinical practice for treating various psychiatric disorders:
Additionally, ongoing research explores potential applications in other areas such as anxiety disorders and post-traumatic stress disorder.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2